molecular formula C7H13NO2S B13579295 Ethyl 3-aminothiolane-3-carboxylate

Ethyl 3-aminothiolane-3-carboxylate

Cat. No.: B13579295
M. Wt: 175.25 g/mol
InChI Key: WLTNNDPUOLMYAM-UHFFFAOYSA-N
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Description

Ethyl 3-aminothiolane-3-carboxylate is an organic compound that features both an amino group and a thiolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-aminothiolane-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl 3-bromothiolane-3-carboxylate with ammonia or an amine under suitable conditions. The reaction typically requires a solvent such as ethanol and may be catalyzed by a base like sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the bromine atom is replaced by the amino group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments ensures high purity and consistency of the product. Industrial methods often focus on scalability and cost-effectiveness, employing advanced techniques such as microwave-assisted synthesis or high-pressure reactors.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-aminothiolane-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the carboxylate group or the thiolane ring.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Various alkyl halides or acyl chlorides can be used to introduce new functional groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiolane ring may yield ethyl 3-aminosulfoxide-3-carboxylate, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Ethyl 3-aminothiolane-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism by which ethyl 3-aminothiolane-3-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds, while the thiolane ring may participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Ethyl 3-aminothiolane-3-carboxylate can be compared with similar compounds such as ethyl 2-aminothiophene-3-carboxylate and ethyl 3-aminothiophene-2-carboxylate. These compounds share structural similarities but differ in the position of the amino group and the nature of the ring system. This compound is unique due to its thiolane ring, which imparts distinct chemical properties and reactivity.

List of Similar Compounds

  • Ethyl 2-aminothiophene-3-carboxylate
  • Ethyl 3-aminothiophene-2-carboxylate
  • Ethyl 3-aminopyrrolidine-3-carboxylate

Properties

IUPAC Name

ethyl 3-aminothiolane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2S/c1-2-10-6(9)7(8)3-4-11-5-7/h2-5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLTNNDPUOLMYAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCSC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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